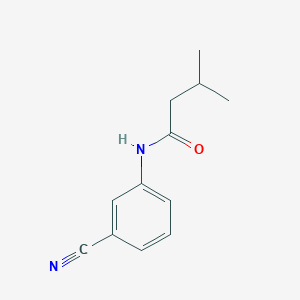![molecular formula C17H14ClNO3 B7628445 N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)
N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide, commonly known as BCE, is a synthetic compound that belongs to the family of benzofuran derivatives. BCE has gained significant attention in recent years due to its potential applications in scientific research. BCE is a potent and selective antagonist of the 5-HT6 receptor, which plays a crucial role in the regulation of various physiological processes, including cognition, memory, and mood.
Mécanisme D'action
BCE acts as a selective antagonist of the 5-HT6 receptor, which is predominantly expressed in the brain. The 5-HT6 receptor is involved in the regulation of various physiological processes, including cognition, memory, and mood. BCE binds to the 5-HT6 receptor and blocks the binding of serotonin, a neurotransmitter that activates the receptor. By blocking the activation of the 5-HT6 receptor, BCE modulates the activity of various brain regions, leading to improved cognitive function, memory, and mood.
Biochemical and physiological effects:
BCE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BCE has also been shown to reduce anxiety-like behavior in animal models of anxiety. BCE has been shown to modulate the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala, which are involved in the regulation of cognition, memory, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCE in lab experiments is its high selectivity for the 5-HT6 receptor, which allows for the specific modulation of the receptor's activity. BCE has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one of the limitations of using BCE in lab experiments is its relatively low potency compared to other 5-HT6 receptor antagonists.
Orientations Futures
There are several future directions for the use of BCE in scientific research. One direction is to investigate the potential therapeutic applications of BCE in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate the role of the 5-HT6 receptor in the regulation of mood and anxiety and to explore the potential of BCE in the treatment of mood and anxiety disorders. Additionally, the development of more potent and selective 5-HT6 receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
BCE can be synthesized by the reaction of 2-aminobenzofuran with 4-chlorophenethyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then treated with carboxylic acid to yield BCE. The purity of the final product can be increased by recrystallization from a suitable solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
BCE has been extensively used in scientific research to study the role of the 5-HT6 receptor in various physiological and pathological conditions. BCE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BCE has also been used to investigate the role of the 5-HT6 receptor in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-5-7-14(8-6-13)21-10-9-19-17(20)16-11-12-3-1-2-4-15(12)22-16/h1-8,11H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUENBPNFXSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)

![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)



![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)
